

biological activity of bromotyrosine-derived alkaloids

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Compound of Interest

Compound Name: Ianthelliformisamine A TFA

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An In-depth Technical Guide to the Biological Activity of Bromotyrosine-Derived Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromotyrosine-derived alkaloids are a prominent class of secondary metabolites predominantly isolated from marine sponges, particularly those belonging to the order Verongida.[1][2][3] First identified in 1913, these compounds have garnered significant attention from the scientific community due to their remarkable structural diversity and a wide spectrum of potent biological activities.[2][3] Their unique chemical architectures, often featuring brominated tyrosine units, spiroisoxazolines, and complex macrocycles, make them compelling scaffolds for drug discovery and development.[1][4] This guide provides a comprehensive overview of the known biological activities of these marine natural products, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to support ongoing research and development efforts.

Anticancer and Cytotoxic Activity

A significant area of investigation for bromotyrosine alkaloids is their potential as anticancer agents. Numerous compounds from this class have demonstrated potent cytotoxicity against a variety of human cancer cell lines.[1][3][4] Activities range from inducing apoptosis to inhibiting key enzymes involved in cancer progression.



Quantitative Cytotoxicity Data

The cytotoxic potential of various bromotyrosine-derived alkaloids against several cancer cell lines is summarized below. The data, presented as IC_{50} (half-maximal inhibitory concentration) or CC_{50} (half-maximal cytotoxic concentration), highlights the potency of these compounds.

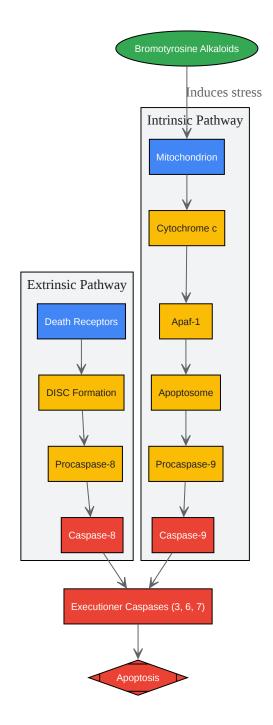


Compound Name	Target Cell Line(s)	Activity Metric	Value (μM)	Reference(s)
Psammaplysene D	Human epidermoid carcinoma (KB)	IC50	0.7	[5][6]
Dichloro compound 18	Human melanoma (A- 375)	CC50	0.4 ± 0.3	[4]
Aerophobin-1	Human breast cancer (MCF-7)	IC50	0.8	[7][8]
Fistularin-3	Anti-HIV-1 Activity	EC50	6.9	[9]
Anomoian B	Lung (A549), Colorectal (HT- 29)	IC50	5.1, 3.2	[10]
Aplysamine-6	Human cervix carcinoma (HeLa)	IC50	2.56	[10]
Suberedamine A & B	Murine leukemia (L1210), KB cells	Potent Activity	-	[11]
Plakinamine I-K	Human colon cancer (HCT- 116)	IC50	1.4 - 10.6	[11]
Clavatadine C (1-TFA)	A-375, MCF7, MDA-MB-231, A549	CC₅₀ / Moderate	0.4 - 12.3	[4]
Pseudoceroxime s B & D	Glioblastoma (U251, U87MG)	IC50	14.1 - 25.3	[12]

Mechanism of Action: Apoptosis Induction



Several spirocyclic bromotyrosines have been observed to induce apoptosis in cancer cells. For instance, treatment of melanoma cells with these compounds resulted in cell rounding and shrinkage, characteristic features of apoptosis, and a notable induction of the caspase pathway.[4]



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Simplified overview of apoptosis pathways activated by Bromotyrosine Alkaloids.



Enzyme Inhibition

Bromotyrosine alkaloids are potent inhibitors of several key enzymes, suggesting their therapeutic potential for a range of diseases, including cancer and neurodegenerative disorders.

Quantitative Enzyme Inhibition Data

Compound Class/Name	Target Enzyme	Activity Metric	Value	Reference(s)
Psammaplins (A, F)	Histone Deacetylase (HDAC)	IC50	4.2 nM, 8.6 nM	[1]
Bisaprasin	Histone Deacetylase (HDAC)	IC50	10.7 nM	[1]
Psammaplins	DNA Methyltransferas e (DNMT)	Potent Inhibition	-	[1][12]
Purealidin Q	Acetylcholinester ase (AChE)	IC50	1.2 μΜ	[7][8]
Aplysamine-2	Acetylcholinester ase (AChE)	IC50	1.3 μΜ	[7][8]
Psammaplysene D	Acetylcholinester ase (AChE)	IC50	1.3 μΜ	[5][6]
Homoaerothionin	Acetylcholinester ase (AChE)	IC50	4.5 μΜ	[13]
Fistularin 1	Acetylcholinester ase (AChE)	IC50	47.5 μΜ	[13]
Novel Alkaloids	Mycothiol S- conjugate amidase (MCA)	Inhibition	-	[14]



Mechanism of Inhibition: Acetylcholinesterase

Several bromotyrosine alkaloids have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine. Kinetic studies have revealed that these compounds often act as non-competitive inhibitors.[7][8] This activity suggests potential applications in treating neurodegenerative diseases like Alzheimer's, where enhancing cholinergic neurotransmission is a key therapeutic strategy.[13] The spirocyclohexadienylisoxazole moiety and the length of alkyl diamine chains appear to be crucial for potent inhibitory activity.[7][13]

Antimicrobial and Antiviral Activity

Marine organisms are a rich source of antimicrobial compounds, and bromotyrosine alkaloids are no exception. They exhibit a range of activities against bacteria, fungi, and viruses.[3][4]

Quantitative Antimicrobial & Antiviral Data

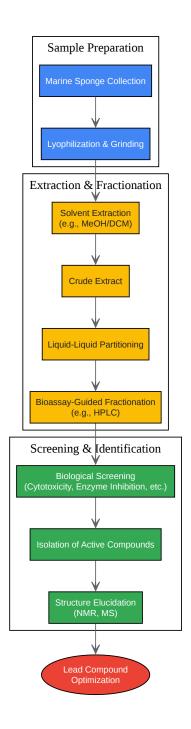


Compound Name/Class	Target Organism/Viru s	Activity Metric	Value / Note	Reference(s)
EXEG1706	Gram-positive bacteria (incl. MRSA)	MIC	2.5 - 25 μg/mL	[15][16][17]
Anomoian A	Antimicrobial	Strong Activity	-	[1]
Zamamistatin	Rhodospirillum salexigens (antifouling)	Significant Activity	-	[1]
Moloka'iamine	Herpes Simplex Virus II (HSV-II)	% Inhibition	90% at 10 μg/mL	[9]
Mololipids	Human Immunodeficienc y Virus 1 (HIV-1)	ED50	52.2 μΜ	[9]
Aeroplysinin-1	Gram-positive & Gram-negative bacteria	Antibiotic Activity	-	[1]
Aplysamine 3 &	Staphylococcus aureus	Mild Activity	-	[1]

Experimental Protocols & Methodologies

The discovery and characterization of bioactive bromotyrosine alkaloids rely on a systematic workflow involving extraction, purification, and biological screening.





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General workflow for the discovery of bioactive marine natural products.

Protocol: Cell Viability (MTT) Assay

This protocol provides a general method for assessing the cytotoxicity of compounds against adherent cancer cell lines.



Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a
colorimetric assay for measuring cellular metabolic activity. NAD(P)H-dependent cellular
oxidoreductase enzymes reflect the number of viable cells present. These enzymes are
capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple
color.

Procedure:

- Cell Seeding: Plate cells (e.g., A-375, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.
- Compound Treatment: Prepare serial dilutions of the bromotyrosine alkaloids in culture medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
- o Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
- \circ MTT Addition: Add 10-20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.
- \circ Formazan Solubilization: Remove the medium and add 100-150 μL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
 Determine the IC₅₀/CC₅₀ value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[4]

Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman method for measuring AChE activity.

 Principle: The assay measures the activity of AChE by monitoring the formation of thiocholine when the enzyme hydrolyzes acetylthiocholine. The produced thiocholine reacts



with Ellman's reagent (DTNB) to form a yellow-colored product (5-thio-2-nitrobenzoic acid), which can be detected spectrophotometrically.

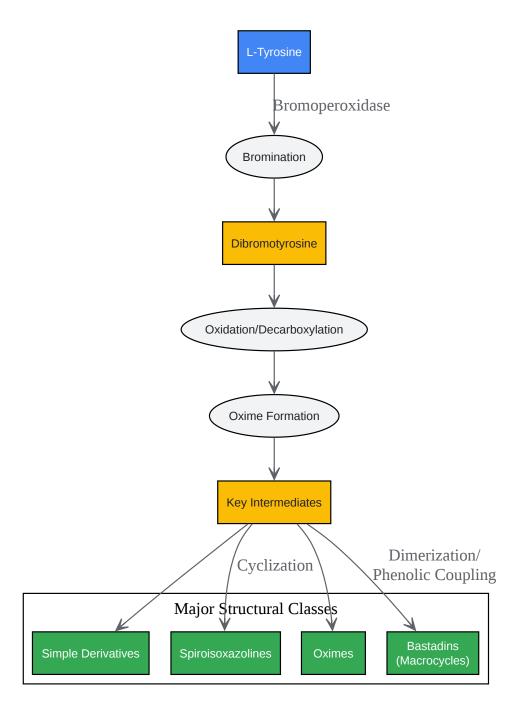
Procedure:

- Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (ATCI), 5,5'dithio-bis(2-nitrobenzoic acid) (DTNB), and the test compounds in a suitable buffer (e.g.,
 phosphate buffer, pH 8.0).
- Assay Setup: In a 96-well plate, add buffer, DTNB solution, and the test compound at various concentrations.
- Enzyme Addition: Add the AChE solution to each well and incubate for 15 minutes at room temperature.
- Substrate Addition: Initiate the reaction by adding the ATCI substrate solution.
- Kinetic Reading: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
- Data Analysis: Calculate the rate of the reaction (V) for each concentration. Determine the
 percentage of inhibition relative to a control without any inhibitor. Calculate the IC₅₀ value
 from the dose-response curve.[8][13]

Biosynthesis and Structural Classes

The remarkable structural diversity of bromotyrosine alkaloids originates from a common biosynthetic pathway starting with the amino acid L-tyrosine. Enzymatic processes including bromination, oxidation, and rearrangement lead to the various structural classes.[3][12]





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